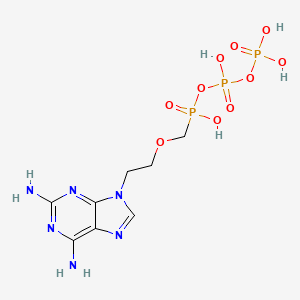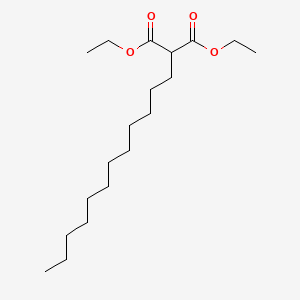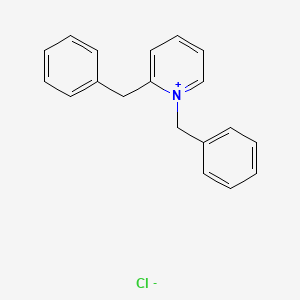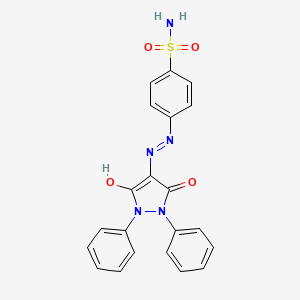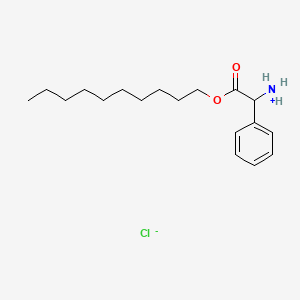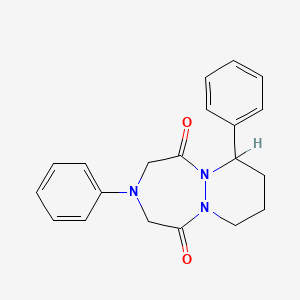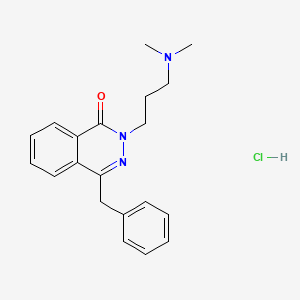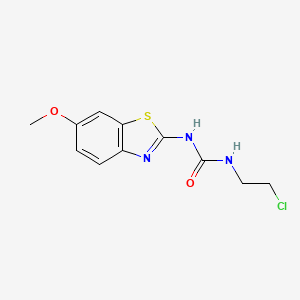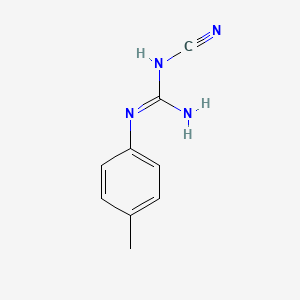
N-Cyano-N'-(4-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-(4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(4-methylphenyl)guanidine typically involves the reaction of cyanamide with 4-methylphenylamine under controlled conditions. One common method is the one-pot synthesis approach, which involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides a straightforward and efficient route to diverse guanidines, including N-Cyano-N’-(4-methylphenyl)guanidine, with yields up to 81% .
Industrial Production Methods
Industrial production of N-Cyano-N’-(4-methylphenyl)guanidine often involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient and scalable method for producing N-Cyano-N’-(4-methylphenyl)guanidine .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .
Scientific Research Applications
N-Cyano-N’-(4-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyano-N’-(4-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Cyano-N’-(4-methylphenyl)guanidine include:
- N-Cyano-N’-(1-methylethyl)guanidine
- N-Cyano-N’-(3-chlorophenyl)guanidine
- N-Cyano-N’-(5-quinolinyl)guanidine
Uniqueness
N-Cyano-N’-(4-methylphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .
Properties
CAS No. |
41410-40-6 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-cyano-2-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-9(11)12-6-10/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
YDVMZVMJTSSJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




